![molecular formula C10H9N3O2S B2504691 [(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 3682-28-8](/img/structure/B2504691.png)

[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Overview

Description

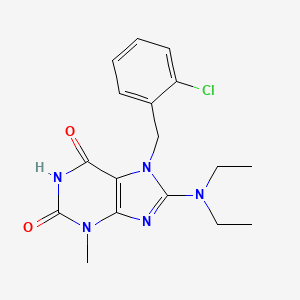

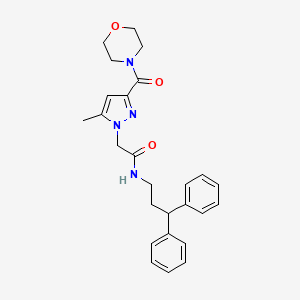

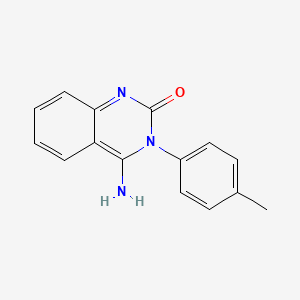

The compound “[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been extensively researched for their significant antibacterial activity .

Synthesis Analysis

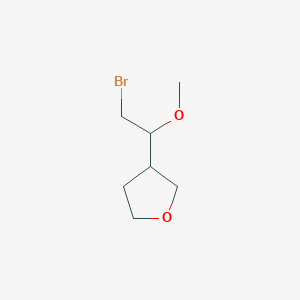

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The 1,2,4-triazole ring acts as isosteres of amide, ester, and carboxylic acid .Chemical Reactions Analysis

1,2,4-Triazoles are known for their ability to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They are integral to a variety of drugs available in clinical therapy .Scientific Research Applications

Antibacterial Activity

Triazoles, including [(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid, exhibit promising antibacterial properties. Researchers have investigated their effectiveness against various bacterial strains, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . Further studies are needed to explore their mechanism of action and potential clinical applications.

Antifungal Properties

Triazoles are known for their antifungal activity. [(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid derivatives may inhibit fungal growth and could be explored as novel antifungal agents. Researchers have synthesized related compounds and evaluated their efficacy against fungal pathogens .

Anticancer Potential

The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been associated with anticancer effects. [(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid derivatives might exhibit selective cytotoxicity against cancer cell lines. Researchers have synthesized and evaluated novel 1,2,4-triazole derivatives, including those containing this moiety .

Antioxidant Activity

Triazoles, when appropriately substituted, can display antioxidant properties. [(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid derivatives may scavenge free radicals and protect cells from oxidative damage. Further investigations are warranted to explore their antioxidant potential .

Anti-Inflammatory Effects

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been linked to anti-inflammatory activity. [(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid derivatives could potentially modulate inflammatory pathways. Research in this area may reveal novel anti-inflammatory agents .

Other Biological Properties

Apart from the mentioned fields, [(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid derivatives might have additional biological effects. These could include interactions with enzymes, receptors, or other cellular components. Further studies are necessary to uncover these potential applications.

Mariana Vorga, M., & Badea, V. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(3), M1268. DOI: 10.3390/M1268 Arrows indicate apoptotic cells. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzenesulfonamides as potential anticancer agents. DOI: 10.1039/C9RA03151K Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as potential anticancer agents. (2022). BMC Chemistry, 16(1), 1-13. DOI: 10.1186/s13065-022-00887-x

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is largely dependent on their specific structure and the biological target. For instance, some compounds have been proven as treatment for HIV-1 . The viral enzymes, reverse transcriptase (RT), integrase (IN), and protease (PR) are all good drug targets .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name |

2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-9(15)6-16-10-12-11-7-13(10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNMWSBTNLONCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)

![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)